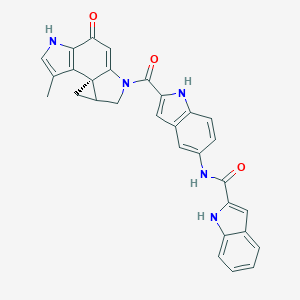
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is widely used in scientific research. It is a central nervous system depressant that induces sedation and anesthesia. Pentobarbital is synthesized by reacting diethyl malonate with urea and iodopropanol.
Wirkmechanismus
Pentobarbital works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Pentobarbital binds to GABA receptors and enhances the inhibitory effect of GABA, leading to sedation, hypnosis, and anesthesia.
Biochemische Und Physiologische Effekte
Pentobarbital has a range of biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. Pentobarbital can cause respiratory depression, hypotension, and cardiac arrest in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Pentobarbital is a useful tool for laboratory experiments because it induces a state of sedation and anesthesia that can be used to study the effects of drugs on the central nervous system. However, its use is limited by its potential side effects, including respiratory depression, hypotension, and cardiac arrest. It is also a controlled substance and requires a license to handle.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl. One area of interest is the development of new barbiturate drugs that have fewer side effects and are safer to use. Another area of research is the development of new anesthesia techniques that do not require the use of barbiturate drugs. Finally, there is a need for further research on the biochemical and physiological effects of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl to better understand its mechanisms of action.
Synthesemethoden
The synthesis of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl involves a series of chemical reactions. Diethyl malonate is reacted with urea and iodopropanol in the presence of sodium ethoxide to form 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid. The reaction is carried out under reflux for several hours until the desired product is obtained. The crude product is then purified by recrystallization to obtain pure 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl.
Wissenschaftliche Forschungsanwendungen
Pentobarbital is widely used in scientific research as a sedative, hypnotic, and anesthetic agent. It is used to induce anesthesia in animals for surgical procedures and to euthanize laboratory animals. Pentobarbital is also used in neuroscience research to study the effects of drugs on the central nervous system.
Eigenschaften
CAS-Nummer |
102585-91-1 |
|---|---|
Produktname |
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid |
Molekularformel |
C10H15IN2O4 |
Molekulargewicht |
354.14 g/mol |
IUPAC-Name |
5-(2-hydroxy-3-iodopropyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15IN2O4/c1-5(2)10(3-6(14)4-11)7(15)12-9(17)13-8(10)16/h5-6,14H,3-4H2,1-2H3,(H2,12,13,15,16,17) |
InChI-Schlüssel |
IBXFSFRDJYTSHK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




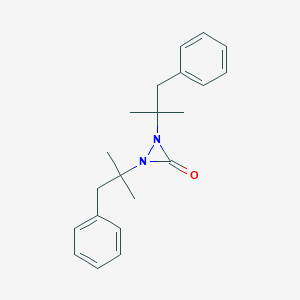
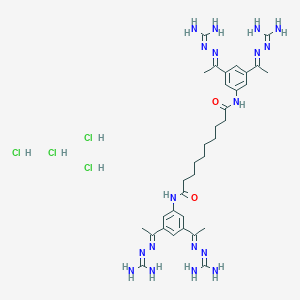
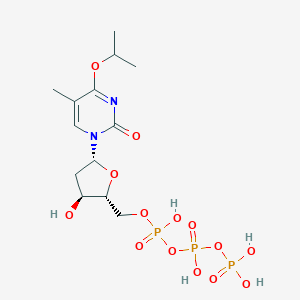
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)



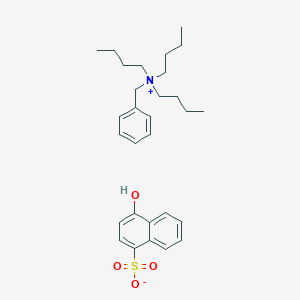



![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
